(1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one
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Overview
Description
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves several steps. One common method includes the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one can be compared with other indole derivatives such as:
1H-indole-2-carboxylic acid: Known for its anti-inflammatory properties.
2,3,3-trimethylindolenine: Used in the synthesis of squarylium-based chromogenic anion sensors.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
The uniqueness of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C15H18ClNO |
---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one |
InChI |
InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3 |
InChI Key |
KUGWBNVGENNEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl |
Origin of Product |
United States |
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